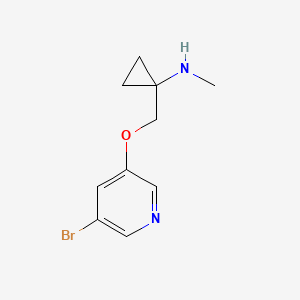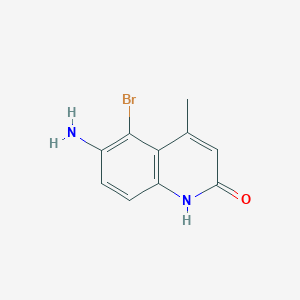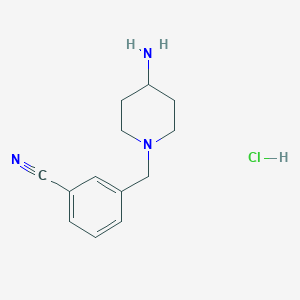
(2-Methylthiophen-3-yl)(naphthalen-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylthiophen-3-yl)(naphthalen-1-yl)methanol is an organic compound with the molecular formula C16H14OS and a molecular weight of 254.35 g/mol . This compound features a thiophene ring substituted with a methyl group at the 2-position and a naphthalene ring attached to a methanol group at the 1-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylthiophen-3-yl)(naphthalen-1-yl)methanol typically involves the reaction of 2-methylthiophene with naphthaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often utilize automated reactors and continuous flow systems to optimize reaction conditions and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methylthiophen-3-yl)(naphthalen-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Methylthiophen-3-yl)(naphthalen-1-yl)methanol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Methylthiophen-3-yl)(naphthalen-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Methylthiophen-3-yl)(phenyl)methanol
- (2-Methylthiophen-3-yl)(benzyl)methanol
- (2-Methylthiophen-3-yl)(pyridin-2-yl)methanol
Uniqueness
(2-Methylthiophen-3-yl)(naphthalen-1-yl)methanol is unique due to the presence of both a thiophene ring and a naphthalene ring, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C16H14OS |
|---|---|
Molekulargewicht |
254.3 g/mol |
IUPAC-Name |
(2-methylthiophen-3-yl)-naphthalen-1-ylmethanol |
InChI |
InChI=1S/C16H14OS/c1-11-13(9-10-18-11)16(17)15-8-4-6-12-5-2-3-7-14(12)15/h2-10,16-17H,1H3 |
InChI-Schlüssel |
CXJDMUPBMHCBFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CS1)C(C2=CC=CC3=CC=CC=C32)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(Benzo[d]isothiazol-3-yl)benzoic acid](/img/structure/B11860965.png)



![5-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine](/img/structure/B11861008.png)


![4-Oxo-3,11b-dihydro-4H-pyrido[2,1-a]isoquinolin-2-yl acetate](/img/structure/B11861026.png)
![2-(2-Fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11861046.png)

![tert-Butyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B11861063.png)

